molecular formula C8H11NO3 B1399472 2-Butyloxazole-4-carboxylic Acid CAS No. 1126634-45-4

2-Butyloxazole-4-carboxylic Acid

Cat. No.: B1399472
CAS No.: 1126634-45-4
M. Wt: 169.18 g/mol
InChI Key: MUEDHHXQKFKUSD-UHFFFAOYSA-N
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Description

2-Butyloxazole-4-carboxylic Acid is a heterocyclic organic compound characterized by the presence of an oxazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyloxazole-4-carboxylic Acid typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of 2-aminobutyric acid derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butyloxazole-4-carboxylic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides, under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of oxazole derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of substituted oxazole derivatives.

Scientific Research Applications

2-Butyloxazole-4-carboxylic Acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

2-Butyloxazole-4-carboxylic Acid is similar to other oxazole derivatives, such as 2-phenyloxazole-4-carboxylic Acid and 2-methyl-oxazole-4-carboxylic Acid. its unique structure, particularly the butyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Phenyloxazole-4-carboxylic Acid

  • 2-Methyl-oxazole-4-carboxylic Acid

  • 2-Ethyl-oxazole-4-carboxylic Acid

Properties

IUPAC Name

2-butyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEDHHXQKFKUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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